1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a synthetic compound characterized by the molecular formula and a molecular weight of 205.3 g/mol. This compound features an indazole core, which is known for its diverse biological activities. The compound's structure includes a cyclopentyl group attached to the tetrahydroindazole moiety, contributing to its unique properties and potential applications in scientific research and medicinal chemistry.
This compound is classified under indazole derivatives, which are significant in pharmaceutical chemistry due to their varied biological activities. It can be sourced from chemical databases such as PubChem and BenchChem, where detailed information regarding its synthesis, properties, and applications is documented.
The synthesis of 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves a multi-step process. One common method includes the condensation of a triketone with phenylhydrazine to form an intermediate known as 1,5,6,7-tetrahydro-4H-indazol-4-one. This intermediate can then be further functionalized to yield the final product.
The molecular structure of 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine features a tetrahydroindazole framework with a cyclopentyl substituent at the nitrogen atom of the indazole ring.
1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can participate in various chemical reactions:
The reactions typically require organic solvents like dichloromethane or ethanol and are conducted under controlled temperatures to optimize yields and selectivity.
The mechanism of action for 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific biological targets such as receptors or enzymes.
Research indicates that this compound may act as an antagonist at certain receptors (e.g., dopamine D3 receptor) or inhibit enzymes involved in critical biological pathways. This interaction can modulate various physiological processes including inflammation and cancer progression.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds.
1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has several notable applications in scientific research:
This compound's unique structure and properties make it an interesting subject for ongoing research in various fields of chemistry and medicine.
The compound 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS: 1484115-68-5, C₁₂H₁₉N₃) features a partially saturated indazole core fused with a cycloaliphatic substituent. Its molecular architecture comprises three key regions:
Table 1: Molecular Characteristics of 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
| Property | Value |
|---|---|
| CAS Registry Number | 1484115-68-5 |
| Molecular Formula | C₁₂H₁₉N₃ |
| Molecular Weight | 205.30 g/mol |
| SMILES | NC1C2=C(N(C3CCCC3)N=C2)CCC1 |
| Physical Form | Oil |
| Storage Conditions | Room Temperature |
Indazole scaffolds have evolved from natural product isolates to synthetic therapeutic agents:
The tetrahydroindazole subclass, including 1-cyclopentyl derivatives, represents a strategic shift toward semi-saturated heterocycles. These address limitations of fully aromatic indazoles, such as metabolic instability or hERG liability, while retaining target affinity [6] [8].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: